N-(4-methoxyphenyl)-3-methyl-6-oxo-4-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophene ring, and a thienopyridine core
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the thienopyridine core.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a substitution reaction, often using a methoxyphenyl halide as the starting material.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound also contains a methoxyphenyl group and is used in similar applications, such as organic semiconductors.
Diketopyrrolopyrrole derivatives: These compounds share structural similarities and are used in the development of organic electronic materials.
The uniqueness of N-(4-METHOXYPHENYL)-3-METHYL-6-OXO-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H18N2O3S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-6-oxo-4-thiophen-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S2/c1-11-17-15(12-7-8-26-10-12)9-16(23)22-20(17)27-18(11)19(24)21-13-3-5-14(25-2)6-4-13/h3-8,10,15H,9H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
UVNNFNYGPOBHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CSC=C3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.